1,7,7-Trimethylbicyclo[2.2.1]heptan-2-yl bromoacetate
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Overview
Description
1,7,7-Trimethylbicyclo[221]heptan-2-yl bromoacetate is a chemical compound with a bicyclic structure It is derived from camphor, a naturally occurring compound found in the wood of the camphor laurel tree
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,7,7-Trimethylbicyclo[2.2.1]heptan-2-yl bromoacetate typically involves the bromination of camphor derivatives. One common method is the reaction of camphor with bromoacetic acid in the presence of a catalyst. The reaction conditions often include:
Temperature: The reaction is usually carried out at room temperature.
Catalyst: A catalyst such as sulfuric acid or phosphoric acid is used to facilitate the reaction.
Solvent: The reaction is typically conducted in an organic solvent like dichloromethane or chloroform.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale bromination processes. These processes are optimized for high yield and purity, often using continuous flow reactors and automated systems to control reaction parameters.
Chemical Reactions Analysis
Types of Reactions
1,7,7-Trimethylbicyclo[2.2.1]heptan-2-yl bromoacetate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as hydroxide, amine, or thiol groups.
Oxidation Reactions: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction Reactions: Reduction can lead to the formation of alcohols or alkanes.
Common Reagents and Conditions
Substitution: Reagents like sodium hydroxide, ammonia, or thiols are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are employed.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.
Major Products
Substitution: Products include alcohols, amines, or thiols.
Oxidation: Products include ketones or carboxylic acids.
Reduction: Products include alcohols or alkanes.
Scientific Research Applications
1,7,7-Trimethylbicyclo[2.2.1]heptan-2-yl bromoacetate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of fragrances, flavors, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 1,7,7-Trimethylbicyclo[2.2.1]heptan-2-yl bromoacetate involves its interaction with specific molecular targets. The bromine atom in the compound can form covalent bonds with nucleophilic sites in biological molecules, leading to various biochemical effects. The pathways involved may include:
Enzyme Inhibition: The compound can inhibit certain enzymes by binding to their active sites.
Signal Transduction: It may interfere with cellular signaling pathways by modifying key signaling molecules.
Comparison with Similar Compounds
Similar Compounds
Camphor: A naturally occurring compound with a similar bicyclic structure.
Borneol: A related compound with similar chemical properties.
Isoborneol: Another bicyclic compound with structural similarities.
Uniqueness
1,7,7-Trimethylbicyclo[2.2.1]heptan-2-yl bromoacetate is unique due to its specific bromine substitution, which imparts distinct reactivity and potential applications compared to its analogs. Its ability to undergo various chemical reactions and its potential biological activities make it a valuable compound in scientific research.
Properties
CAS No. |
77026-89-2 |
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Molecular Formula |
C12H19BrO2 |
Molecular Weight |
275.18 g/mol |
IUPAC Name |
[(1S,2R,4R)-1,7,7-trimethyl-2-bicyclo[2.2.1]heptanyl] 2-bromoacetate |
InChI |
InChI=1S/C12H19BrO2/c1-11(2)8-4-5-12(11,3)9(6-8)15-10(14)7-13/h8-9H,4-7H2,1-3H3/t8-,9-,12-/m1/s1 |
InChI Key |
UQVUYLPZSVMLRQ-KBVBSXBZSA-N |
Isomeric SMILES |
C[C@]12CC[C@@H](C1(C)C)C[C@H]2OC(=O)CBr |
Canonical SMILES |
CC1(C2CCC1(C(C2)OC(=O)CBr)C)C |
Origin of Product |
United States |
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